molecular formula C18H15NO3S B4553317 5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4553317
M. Wt: 325.4 g/mol
InChI Key: MCLDGTKCQQMPBX-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H15NO3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.07726451 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

This compound and its derivatives have been synthesized and assessed for their antimicrobial properties against pathogenic strains of Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans. Notably, certain derivatives exhibited superior inhibitory activities compared to reference drugs against Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and demonstrated notable antifungal activity against C. albicans. However, their efficacy against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium was moderate (Stana et al., 2014).

Anticancer Evaluations

Derivatives of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione were designed, synthesized, and evaluated for their anticancer activities against HepG2, HCT116, and MCF-7 cancer cell lines. Certain compounds demonstrated potent inhibitory effects, with some showing higher activity than sorafenib and doxorubicin against HepG2 and MCF-7 cells. These derivatives were also tested for their inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR-2), with some compounds exhibiting promising results, suggesting their potential as anticancer agents (El‐Adl et al., 2020).

Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor for carbon steel in acidic solutions. Experimental and theoretical studies confirmed its high efficiency in protecting carbon steel from corrosion, highlighting its potential as an eco-friendly corrosion inhibitor. The effectiveness of this inhibitor was attributed to its ability to form a protective layer on the steel surface, significantly enhancing corrosion resistance (Chaouiki et al., 2022).

Anti-Inflammatory Properties

In a study focused on inflammatory diseases, a novel analogue of thiazolidinediones, specifically (Z)-5-(4-methoxybenzylidene) thiazolidine-2, 4-dione (SKLB010), showed significant anti-inflammatory effects. It inhibited macrophage migration and pro-inflammatory cytokine expression, suggesting its potential application in treating diseases characterized by inflammation (Ma et al., 2010).

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-12-4-3-5-14(10-12)19-17(20)16(23-18(19)21)11-13-6-8-15(22-2)9-7-13/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLDGTKCQQMPBX-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
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5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
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5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.